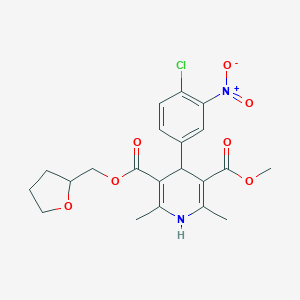![molecular formula C17H17ClN2O3S B280594 ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
作用機序
The mechanism of action of ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is not fully understood. However, studies have shown that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the expression of certain genes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer. Additionally, this compound has been shown to modulate the expression of certain cytokines and growth factors, which are involved in the regulation of immune responses.
実験室実験の利点と制限
Ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits potent anti-cancer activity at low concentrations. Additionally, this compound has been shown to be stable under various conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate. One direction is to investigate the potential applications of this compound in the treatment of other diseases, such as autoimmune diseases and viral infections. Another direction is to investigate the mechanism of action of this compound in more detail, which can provide insights into the development of more potent and selective anti-cancer drugs. Additionally, future studies can investigate the potential synergistic effects of this compound with other anti-cancer drugs, which can improve the efficacy of cancer treatments. Finally, future studies can investigate the potential applications of this compound in combination with immunotherapy, which can improve the immune response against cancer cells.
合成法
Ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene in the presence of a base, followed by the reaction of the resulting product with ethyl 2-bromoacetoacetate. This method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
Ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been investigated for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H17ClN2O3S |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
ethyl 2-amino-3-(2-chlorobenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-23-17(22)20-8-7-11-13(9-20)24-16(19)14(11)15(21)10-5-3-4-6-12(10)18/h3-6H,2,7-9,19H2,1H3 |
InChIキー |
ZJYIWVZVDGMUQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3Cl)N |
正規SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
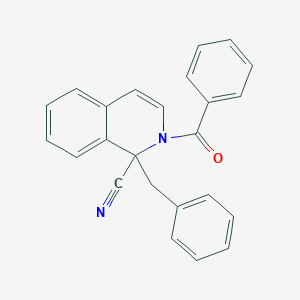

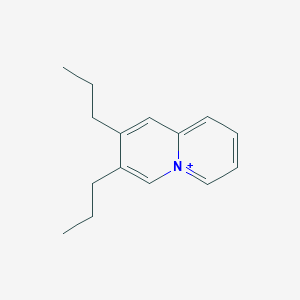
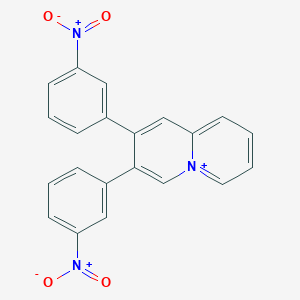

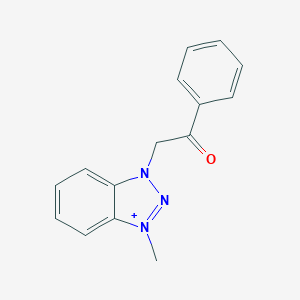

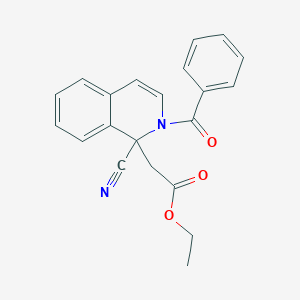
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

